molecular formula C20H21N5O3 B6663581 3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid

3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid

Cat. No.: B6663581
M. Wt: 379.4 g/mol
InChI Key: HZXVZSZNIZSWOE-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Acylation Reaction: The tetrazole derivative can then be acylated with 2-(2-methylphenyl)acetyl chloride to form the intermediate compound.

    Amidation: The final step involves the amidation of the intermediate with 3-aminopropanoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the tetrazole ring or the carbonyl groups, potentially yielding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving tetrazole derivatives.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-3-[[2-[5-(4-chlorophenyl)tetrazol-2-yl]acetyl]amino]propanoic acid
  • 3-(2-Methylphenyl)-3-[[2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid

Uniqueness

The unique combination of the tetrazole ring and the specific aromatic substituents in 3-(2-Methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid may confer distinct bioactive properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methylphenyl)-3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-7-9-15(10-8-13)20-22-24-25(23-20)12-18(26)21-17(11-19(27)28)16-6-4-3-5-14(16)2/h3-10,17H,11-12H2,1-2H3,(H,21,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXVZSZNIZSWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(CC(=O)O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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